![molecular formula C12H12FNO3S2 B6540028 3-fluoro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide CAS No. 1060309-94-5](/img/structure/B6540028.png)
3-fluoro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers like CAS number, ChemSpider ID, and more .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with different reagents, its behavior under various conditions, and the products it forms .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, stability, and reactivity. These properties can be determined through various experimental techniques .Scientific Research Applications
Anti-Inflammatory Properties
Thiophene derivatives, including F5105-0034, exhibit anti-inflammatory activity. These compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases . Further research is needed to understand the precise mechanisms and optimize their efficacy.
Antimicrobial Activity
F5105-0034 has demonstrated inhibitory effects against various microorganisms, including Bacillus subtilis, Escherichia coli, Pseudomonas vulgaris, and Staphylococcus aureus . Its antimicrobial properties make it relevant for developing novel antibiotics or antimicrobial agents.
Anti-Cancer Potential
Thiophene-containing compounds have shown promise as anti-cancer agents. F5105-0034 may interfere with cancer cell growth, proliferation, or survival pathways. Researchers are investigating its potential in cancer therapy .
Kinase Inhibition
Certain thiophene derivatives, including F5105-0034, exhibit kinase inhibitory activity. Kinases play crucial roles in cell signaling, and their dysregulation is associated with various diseases. F5105-0034 could serve as a lead compound for developing kinase inhibitors .
Estrogen Receptor Modulation
Thiophene-based molecules can interact with estrogen receptors, affecting hormone signaling. F5105-0034’s estrogen receptor modulating properties may have implications in hormone-related disorders or cancer treatment .
Material Science Applications
Beyond medicinal uses, thiophene derivatives find applications in material science. Their unique electronic properties make them valuable for organic electronics, such as organic photovoltaics, light-emitting diodes (LEDs), and field-effect transistors (FETs). While F5105-0034’s specific role in material science remains to be explored, its thiophene scaffold suggests potential in this field .
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The targets in these reactions are typically carbon atoms in organic groups .
Mode of Action
In suzuki–miyaura coupling reactions, two key processes occur: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound could be involved in the creation of new carbon-carbon bonds, affecting the structure of organic molecules .
Pharmacokinetics
Similar compounds are known to be stable and readily prepared, suggesting potential bioavailability .
Result of Action
The compound’s potential involvement in suzuki–miyaura coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds in organic molecules .
Action Environment
Suzuki–miyaura coupling reactions, in which similar compounds are involved, are known for their mild and functional group tolerant reaction conditions .
Safety and Hazards
properties
IUPAC Name |
3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3S2/c1-17-12-3-2-10(6-11(12)13)19(15,16)14-7-9-4-5-18-8-9/h2-6,8,14H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVPBRHTXZCFJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CSC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide |
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